molecular formula C13H12 B089790 Diphenylmethane CAS No. 101-81-5

Diphenylmethane

Cat. No.: B089790
CAS No.: 101-81-5
M. Wt: 168.23 g/mol
InChI Key: CZZYITDELCSZES-UHFFFAOYSA-N
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Description

Diphenylmethane is an organic compound with the molecular formula C₁₃H₁₂. It consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups. This compound is a white solid at room temperature and is commonly used as a building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylmethane can be synthesized through the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_5)_2\text{CH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound can be produced using various condensing agents such as hydrogen fluoride, beryllium chloride, zinc dust, zinc chloride, or aluminum amalgam. Another method involves the reduction of benzophenone using hydriodic acid and phosphorus .

Types of Reactions:

    Nitration: this compound undergoes nitration when heated with a mixture of concentrated nitric acid and concentrated sulfuric acid.

    Halogenation: When treated with liquid bromine, it undergoes bromination at the methane carbon.

    Oxidation: Upon oxidation, this compound gives benzophenone.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Liquid bromine.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nitration: Nitro-diphenylmethane.

    Halogenation: Bromothis compound.

    Oxidation: Benzophenone.

Scientific Research Applications

Catalytic Reactions

Diphenylmethane is utilized in catalytic processes, particularly in the disproportionation of toluene. Research indicates that DPM species can accumulate within zeolite pores and decompose to form valuable products like xylene at elevated temperatures (200°C). This reaction mechanism has been explored for optimizing catalytic efficiency in industrial applications .

Sonolysis and Polymer Formation

DPM has been investigated under sonolysis conditions, leading to the formation of polymers similar to crosslinked polystyrene. The sonolysis process involves the dissociation of DPM molecules within cavitating bubbles, resulting in secondary radical scavenging and polymerization. This application is promising for developing novel materials with specific properties .

Pharmaceutical Applications

Recent studies have highlighted the therapeutic potential of this compound derivatives as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These derivatives exhibit anti-proliferative effects and enhance mitochondrial function, suggesting potential applications in treating insulin resistance and related metabolic disorders .

Environmental Applications

DPM has been studied for its role in waste heat recovery and CO2 conversion processes. Experimental studies have shown that gasification of this compound using supercritical CO2 can achieve notable carbon and hydrogen gasification efficiencies, indicating its potential as a sustainable energy source .

Efflux Pump Inhibition

This compound has been identified as an efflux pump inhibitor in drug-resistant Escherichia coli. This property enhances the efficacy of antibiotics like macrolides and fluoroquinolones against resistant strains, making DPM a candidate for developing new antimicrobial therapies .

Use as a Plasticizer

In materials science, this compound is recommended as a plasticizer to improve dyeing properties and serve as a solvent for dyes. Its ability to enhance the performance of disperse dyes makes it valuable in the textile industry .

Case Study 1: Catalytic Disproportionation

A study investigated the accumulation of this compound species within zeolite structures during toluene disproportionation reactions. The findings revealed that high concentrations of methylated DPM species could lead to efficient xylene production at controlled temperatures. This research emphasizes the importance of optimizing reaction conditions for enhanced yield and selectivity.

Case Study 2: Sonopolymer Formation

Research on the sonolysis of this compound demonstrated the formation of solid polymers resembling crosslinked polystyrene through radical processes initiated by ultrasound. The study outlined the mechanisms involved and suggested potential applications in creating new materials with tailored properties.

Mechanism of Action

The mechanism of action of diphenylmethane derivatives varies depending on their application. For instance, in medicinal chemistry, some derivatives exhibit antimicrobial properties by disrupting microbial cell walls or inhibiting essential enzymes. Others may exert anti-inflammatory effects by inhibiting inflammatory pathways and enzymes .

Comparison with Similar Compounds

Uniqueness of Diphenylmethane: this compound is unique due to its balanced structure, which allows it to participate in a variety of chemical reactions while maintaining stability. Its derivatives exhibit a wide range of biological activities, making it a versatile compound in both research and industrial applications .

Biological Activity

Diphenylmethane (DPM) is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and case studies that highlight its efficacy in various biological contexts.

Overview of this compound

This compound is a colorless liquid with the chemical formula C13H10C_{13}H_{10}. It occurs naturally in certain plants, such as potatoes and soybeans, and can also be synthesized through various chemical reactions, including the Suzuki coupling reaction. Recent studies have revealed significant biological activities associated with this compound and its derivatives.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • PPAR Agonism : this compound derivatives have been shown to act as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). This agonistic activity is linked to improved insulin sensitivity and anti-proliferative effects in cancer cells, particularly through the inhibition of the Wnt/β-catenin signaling pathway .
  • Antibacterial Activity : Some this compound derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study found that a specific derivative demonstrated broad-spectrum antibacterial activity and could inhibit drug-resistant strains of E. coli by interfering with efflux pumps .
  • Thyromimetic Effects : this compound-based compounds have shown potential as thyromimetics, inhibiting transthyretin aggregation, which could be beneficial in treating amyloid-related conditions .

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Metabolic Disorders : The dual agonistic effects on PPARs suggest potential applications in managing metabolic disorders such as obesity and type 2 diabetes. Activation of PPARα has been linked to enhanced mitochondrial function and energy metabolism .
  • Cancer Treatment : The anti-proliferative properties of this compound derivatives make them candidates for cancer therapy, especially in colorectal cancer where Wnt signaling plays a crucial role .
  • Antibiotic Potentiation : DPM has been identified as a potential efflux pump inhibitor (EPI), enhancing the efficacy of existing antibiotics against resistant bacterial strains. This could address the growing concern over antibiotic resistance in clinical settings .

1. Insulin Resistance and PPAR Agonism

A study demonstrated that specific this compound derivatives significantly improved insulin sensitivity in vitro by activating PPARα and PPARγ. These findings suggest a promising avenue for developing treatments for insulin resistance-related conditions.

2. Respiratory Effects from Isocyanate Exposure

In occupational settings where this compound diisocyanate (MDI) is used, studies reported cases of asthma and respiratory issues among workers exposed to MDI. While these findings highlight potential risks associated with exposure, they also underscore the need for safety measures in industrial applications involving this compound derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Implications
PPAR AgonismActivates PPARα/γPotential treatment for metabolic disorders
Anti-proliferative EffectsInhibits Wnt/β-catenin signalingCancer therapy, especially colorectal cancer
Antibacterial ActivityInhibits efflux pumpsEnhances efficacy of antibiotics against resistant bacteria
Thyromimetic EffectsInhibits transthyretin aggregationPotential treatment for amyloidosis

Q & A

Q. Basic: What experimental methods are used to determine the purity of diphenylmethane in synthetic chemistry?

Methodological Answer:
Purity assessment typically combines chromatographic, spectroscopic, and thermal analysis. High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities . Differential scanning calorimetry (DSC) measures melting point consistency, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C, resolves structural integrity by detecting unexpected proton environments (e.g., oxidation byproducts) . For trace impurities, coupling HPLC with high-resolution mass spectrometry (HRMS) is recommended .

Q. Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound across studies?

Methodological Answer:
Discrepancies often arise from calibration errors, sample purity, or methodological limitations. To address this:

  • Cross-validate techniques : Compare calorimetric data (e.g., bomb calorimetry) with computational results (DFT or ab initio calculations) .
  • Assess purity rigorously : Use multiple orthogonal methods (e.g., HPLC, elemental analysis) to confirm sample integrity before measurements .
  • Replicate literature protocols : Reproduce experiments under identical conditions (solvent, temperature, instrumentation) to isolate variables .
  • Statistical meta-analysis : Aggregate data from peer-reviewed studies to identify systematic biases or outliers .

Q. Basic: What spectroscopic techniques are employed for structural characterization of this compound derivatives?

Methodological Answer:

  • <sup>1</sup>H NMR : Identifies proton environments; aromatic protons in this compound appear as a singlet at ~4.0 ppm (CH2 bridge) and multiplet signals for phenyl groups .
  • IR spectroscopy : Detects functional groups; C-H stretching in the CH2 bridge (~2900 cm<sup>-1</sup>) and aromatic C=C vibrations (~1600 cm<sup>-1</sup>) .
  • Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (m/z 168 for [M]<sup>+</sup>) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles for novel derivatives .

Q. Advanced: What computational approaches predict electronic excitation transfer in this compound?

Methodological Answer:

  • Time-dependent DFT (TD-DFT) : Models excited-state transitions and charge transfer between phenyl rings .
  • Molecular dynamics (MD) simulations : Track energy migration pathways under solvent effects .
  • Collaborative validation : Cross-check computational results with experimental UV/Vis spectroscopy and fluorescence quenching data .

Q. Basic: How is this compound utilized as an internal standard in quantitative NMR analysis?

Methodological Answer:
this compound’s inertness and distinct NMR signal make it ideal for:

  • Concentration calibration : Integrate its singlet (CH2) against analyte peaks in <sup>1</sup>H NMR .
  • Solvent compatibility : Use in non-polar solvents (e.g., CDCl3) to avoid signal overlap .
  • Error minimization : Precisely weigh this compound (high purity >99%) and dissolve uniformly to ensure reproducibility .

Q. Advanced: How to design experiments studying this compound degradation under supercritical CO2?

Methodological Answer:

  • Reactor setup : Use high-pressure autoclaves with real-time monitoring (e.g., Raman spectroscopy) to track degradation intermediates .
  • Variable control : Systematically vary temperature (150–300°C), pressure (7–30 MPa), and residence time to map kinetic pathways .
  • Product analysis : Employ GC-MS for volatile products and HPLC for non-volatile residues. Compare with DFT-predicted degradation mechanisms .

Q. Advanced: What methodologies analyze enantioselective reactions involving this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns and polar mobile phases .
  • Circular dichroism (CD) : Correlate elution order with optical activity .
  • Kinetic resolution : Monitor reaction progress with <sup>1</sup>H NMR using chiral shift reagents (e.g., Eu(hfc)3) .

Properties

IUPAC Name

benzylbenzene
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InChI

InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2
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InChI Key

CZZYITDELCSZES-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2
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Molecular Formula

C13H12
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DSSTOX Substance ID

DTXSID1041891
Record name Diphenylmethane
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Molecular Weight

168.23 g/mol
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Physical Description

Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann]
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Boiling Point

264.5 °C
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Flash Point

130 °C, 266 °F (130 °C) (CLOSED CUP)
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Solubility

In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform.
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Density

1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid)
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Vapor Density

5.8 (Air= 1)
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Vapor Pressure

0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C
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Color/Form

Orthorhombic needles, Long, colorless needles, Liquid

CAS No.

101-81-5
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Melting Point

25.4 °C
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Synthesis routes and methods I

Procedure details

Mono-, di- or tri-phenylacetic acids were reacted with 1.5 molar equivalents of DBU to produce the corresponding toluene, diphenylmethane or triphenylmethane in yields of 80, 100 and 100% respectively. All reactions were carried out over a period of 2 to 3 hrs. using 240° C., 90° C. and 40° C., respectively, as the average reaction temperature.
[Compound]
Name
Mono-, di- or tri-phenylacetic acids
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Synthesis routes and methods II

Procedure details

A solution of 4.30 g (25.8 mmols) of diphenylmethane in 50 ml of THF is prepared in inert atmosphere (nitrogen) then cooled in an ice bath. First 16.7 ml of butyllithium of a 1.7M solution in hexane and then, drop by drop, a solution of 4.90 g (12.9 mmols) of the previous ketone 3 in 50 ml of THF, are added slowly. The resultant mixture is stirred for 2 hours at room temperature and then 50 ml of a saturated aqueous solution of ammonium chloride and 100 ml of water are added. Extraction with ethyl acetate followed by evaporation of the previously dried extracts yields alcohol 4 which is recrystallised in cyclohexane.
Name
Quantity
50 mL
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solvent
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16.7 mL
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Name
solution
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ketone
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4.9 g
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reactant
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50 mL
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Name
saturated aqueous solution
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50 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of benzhydrol (184 mg, 1 mmol) in methylene chloride (1 mL) is added 0.2 g 90 weight percent HF/10 weight percent acrylic acid polymer, 100,000 m. wt., and the solution stirred until complete by TLC. The liquid is decanted and the gel washed with 2×1 mL methylene chloride. The organic layers are combined and washed with 1 mL water, 1 mL NaHCO3, dried through MgSO4 and evaporated. Diphenylmethane is afforded.
Quantity
184 mg
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reactant
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0 (± 1) mol
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1 mL
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Synthesis routes and methods IV

Procedure details

To a solution of benzhydrol (184 mg, 1 mmol) in methylene chloride (1 mL) is added 0.2 g 85 weight percent HF/15 weight percent acrylamide polymer, 175,000 m. wt., and the solution stirred until complete by TLC. The liquid is decanted and the gel washed with 2×1 mL methylene chloride. The organic layers are combined and washed with 1 mL water, 1 mL NaHCO3, dried through MgSO4 and evaporated. Diphenylmethane is afforded.
Quantity
184 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1 mL
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Synthesis routes and methods V

Procedure details

To a solution of benzhydrol (184 mg, 1 mmol) in methylene chloride (1 mL) is added 0.2 g 90 weight percent HF/10 weight percent methacrylic acid polymer, 100,000 m. wt., and the solution stirred until complete by TLC. The liquid is decanted and the gel washed with 2×1 mL methylene chloride. The organic layers are combined and washed with 1 mL water, 1 mL NaHCO3, dried through MgSO4 and evaporated. Diphenylmethane is afforded.
Quantity
184 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Diphenylmethane
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